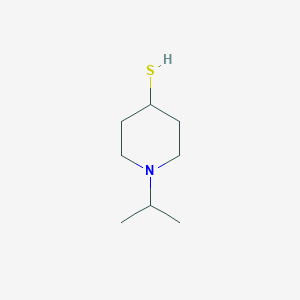
4-piperidinethiol,1-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-piperidinethiol,1-(1-methylethyl)- is an organic compound with the molecular formula C8H17NS. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound features a piperidine ring substituted with an isopropyl group and a thiol group, making it a valuable intermediate in various chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-piperidinethiol,1-(1-methylethyl)- can be synthesized through several methodsThe reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 4-piperidinethiol,1-(1-methylethyl)- often involves large-scale batch reactors. The process begins with the synthesis of the piperidine ring, followed by sequential functionalization to introduce the isopropyl and thiol groups. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 4-piperidinethiol,1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated piperidine derivatives
Aplicaciones Científicas De Investigación
4-piperidinethiol,1-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-piperidinethiol,1-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target molecule .
Comparación Con Compuestos Similares
1-Isopropylpiperidine-4-carbaldehyde hydrochloride: This compound features a carbaldehyde group instead of a thiol group, making it useful in different synthetic applications.
1-Isopropyl-piperidine-4-carboxylic acid: This compound contains a carboxylic acid group, which imparts different chemical properties and reactivity compared to the thiol group.
Uniqueness: 4-piperidinethiol,1-(1-methylethyl)- is unique due to the presence of the thiol group, which imparts distinct reactivity and allows for specific interactions with biological molecules. This makes it a valuable tool in both synthetic chemistry and biological research .
Propiedades
Número CAS |
156757-18-5 |
|---|---|
Fórmula molecular |
C8H17NS |
Peso molecular |
159.29 g/mol |
Nombre IUPAC |
1-propan-2-ylpiperidine-4-thiol |
InChI |
InChI=1S/C8H17NS/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
SELJYUCBDMFSGB-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)S |
SMILES canónico |
CC(C)N1CCC(CC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















